REACTION_CXSMILES
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[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5]>O>[NH2:1][NH2:2].[NH2:3][C:4]([NH2:6])=[O:5].[NH2:1][NH:3][C:4]([NH2:6])=[O:5]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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from about 80° C. to about 130° C.
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Name
|
|
Type
|
product
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Smiles
|
NN
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |